molecular formula C12H15NO5 B2473956 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid CAS No. 1397025-76-1

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid

Cat. No.: B2473956
CAS No.: 1397025-76-1
M. Wt: 253.254
InChI Key: UCNRIKCUNPUSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxyl group on a benzoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group on a benzoic acid backbone. This combination allows for versatile applications in organic synthesis, particularly in the selective protection and deprotection of functional groups .

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-7(10(15)16)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNRIKCUNPUSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.